molecular formula C12H15ClFNO2 B1458139 Ethyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride CAS No. 1822454-85-2

Ethyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride

Cat. No. B1458139
M. Wt: 259.7 g/mol
InChI Key: AOYJLIMBQWIAAP-UHFFFAOYSA-N
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Description

Ethyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride is a chemical compound with the molecular formula C12H15ClFNO21. It is a solid substance2 and is stored in an inert atmosphere at temperatures between 2-8°C3.



Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) has garnered significant attention in recent years due to their presence in various natural and non-natural compounds with intriguing biological properties4. Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates4. Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles have been explored4.



Molecular Structure Analysis

The molecular structure of Ethyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride is represented by the linear formula C12H15ClFNO22. The compound has a molecular weight of 259.712.



Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinolines (THIQ) are of significant interest in organic and medicinal chemistry4. Multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity4.



Physical And Chemical Properties Analysis

Ethyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride is a solid substance2. It is stored in an inert atmosphere at temperatures between 2-8°C3. The compound has a purity of 95%2.


Scientific Research Applications

Synthesis Methodologies

The synthesis of compounds related to ethyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride often involves innovative techniques to improve yield, purity, or functionalize the molecule for specific applications. For example, a study demonstrated the use of aluminium metal as a catalyst under microwave-assistance for synthesizing ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, showcasing the efficiency of non-conventional energy sources in organic synthesis (Song Bao-an, 2012). Another approach involved the ultrasound-promoted synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives as potential antibacterial agents, indicating the utility of sonication in facilitating chemical reactions (G. L. Balaji et al., 2013).

Biological Evaluations

Although not directly on the compound , related research has explored the antimicrobial and antiviral activities of structurally similar molecules. For instance, the synthesis and antimicrobial evaluation of substituted fluoroquinolones showed that new analogs prepared under both conventional and microwave irradiation conditions exhibited significant activity against various microorganisms (Mutyala Veera Venkata Vara Prasad et al., 2017). This suggests the potential for derivatives of ethyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride to serve as templates for developing new antimicrobial agents.

Physicochemical Studies

Physicochemical properties and pharmacological activities of novel molecular entities, including a related compound, 1-ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline, were assessed for their ocular hypotensive action, revealing the influence of physicochemical characteristics on biological activity (Chandrasena R Pamulapati & R. Schoenwald, 2011). Such studies highlight the importance of understanding the solubility, distribution coefficient, and pKa values of these compounds for their potential medical applications.

properties

IUPAC Name

ethyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2.ClH/c1-2-16-12(15)11-10-4-3-9(13)7-8(10)5-6-14-11;/h3-4,7,11,14H,2,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYJLIMBQWIAAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2=C(CCN1)C=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride
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Ethyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride
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Ethyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride
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Ethyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride
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Ethyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride
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Ethyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride

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